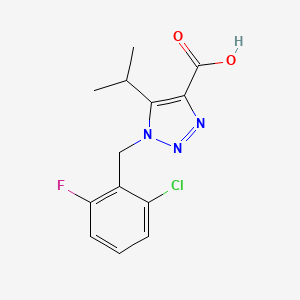

1-(2-氯-6-氟苯甲基)-5-异丙基-1H-1,2,3-三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the specified molecule, often involves click chemistry reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for constructing 1,2,3-triazole rings efficiently and selectively. The synthesis can also be achieved through the direct alkylation of triazole precursors, followed by functional group transformations to introduce the carboxylic acid moiety. Specific synthesis routes for closely related compounds have been developed, providing access to a wide range of substituted 1,2,3-triazoles with varying functional groups (Guisado‐Barrios et al., 2018).

Molecular Structure Analysis

Triazole derivatives exhibit a variety of electronic and structural characteristics due to the presence of nitrogen atoms in the triazole ring. These nitrogen atoms contribute to the molecule's ability to act as a ligand, binding to metals and forming complexes with potential catalytic activity. The molecular structure of triazole-based compounds is further influenced by substituents on the triazole ring and the adjacent benzyl and carboxylic acid groups, affecting the compound's overall electronic distribution and reactivity (Shukla et al., 2014).

Chemical Reactions and Properties

Triazole compounds are known for their participation in a variety of chemical reactions, including nucleophilic substitution reactions at the chloro and fluoro positions on the benzyl group, offering pathways to further modify the compound. The presence of the carboxylic acid group also allows for reactions typical of carboxylic acids, such as esterification and amide formation, providing a route for the synthesis of derivatives with potential biological activity (Negrón-Silva et al., 2013).

Physical Properties Analysis

The physical properties of 1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, such as solubility, melting point, and crystallinity, can be influenced by its molecular structure. Triazole derivatives often exhibit good solubility in organic solvents, which is crucial for their application in chemical synthesis and pharmaceutical development. The introduction of fluorine atoms can enhance the compound's lipophilicity, potentially affecting its biological activity and distribution (Farooq et al., 2012).

Chemical Properties Analysis

The chemical stability and reactivity of triazole derivatives are influenced by the electronic nature of the triazole ring and the presence of substituents. The electron-withdrawing effects of the chloro and fluoro groups on the benzyl moiety, combined with the electron-donating properties of the isopropyl group, can affect the acidity of the carboxylic acid group and the nucleophilicity of the nitrogen atoms in the triazole ring. These properties are crucial for the compound's potential applications in catalysis, materials science, and as intermediates in the synthesis of biologically active molecules (Jadhav et al., 2017).

科学研究应用

合成与表征

- 实验和理论分析:已合成和表征了三唑衍生物,包括带有氯和氟取代基的衍生物,从而揭示了它们的分子间相互作用和潜在的生物活性见解(Shukla等,2014年)。

在生物研究中的应用

- 抗菌性能:对与指定化合物密切相关的三唑衍生物进行的研究表明,其对各种细菌和真菌菌株具有中等至良好的抗菌活性(Jadhav et al., 2017)。

- 光物理性质:对具有结构相似性的2-芳基-1,2,3-三唑-4-羧酸的研究突出了它们明亮的蓝色荧光和在生物研究中作为pH传感器的潜力(Safronov et al., 2020)。

化学反应和性质

- 催化合成:已探索了在合成三唑氨基酸中使用钌催化的方法,这对于合成肽类模拟物或具有生物活性的化合物至关重要(Ferrini et al., 2015)。

- 酯解性能:与三唑相关的羟基苯三唑衍生物的研究表明它们在各种胶束环境中催化酯解反应的潜力(Bhattacharya & Kumar, 2005)。

衍生物的合成

- 1,4-二取代-1,2,3-三唑的合成:使用CuAAC反应生成新的三唑化合物及其作为抗氧化剂的潜力已经得到研究(Lima et al., 2021)。

- 一锅法合成:从二溴丙酸和叠氮化钠合成4-芳基-1H-1,2,3-三唑的一锅法方法突显了三唑合成的多功能性(Zhang et al., 2009)。

属性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-5-propan-2-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O2/c1-7(2)12-11(13(19)20)16-17-18(12)6-8-9(14)4-3-5-10(8)15/h3-5,7H,6H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFOVFBWHNPITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1CC2=C(C=CC=C2Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)

![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)

![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)